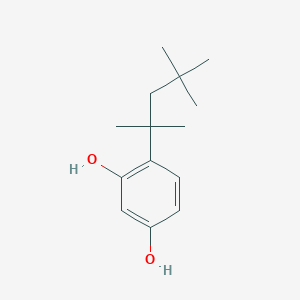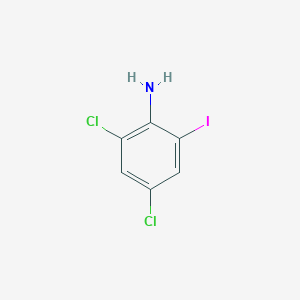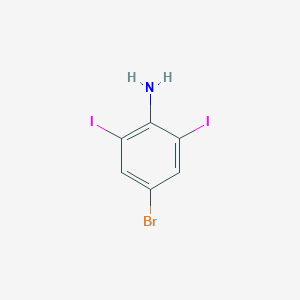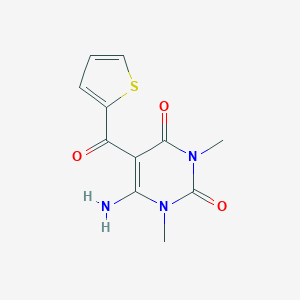
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione, also known as TDMA or Thiadiazole Diamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TDMA is a pyrimidine derivative that possesses a thiophene ring and an amine group. This compound has attracted the attention of researchers due to its unique properties and potential applications in the fields of pharmaceuticals, materials science, and agriculture.
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione is not fully understood. However, studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been shown to activate certain signaling pathways that are involved in the immune response.
Biochemische Und Physiologische Effekte
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been shown to activate certain signaling pathways that are involved in the immune response. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to reduce the inflammation caused by various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also soluble in various solvents, making it easy to use in various experiments. However, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has some limitations as well. It is a relatively new compound, and its properties and potential applications are not fully understood. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione is a toxic compound and must be handled with care.
Zukünftige Richtungen
There are several future directions for the study of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione. One potential application is in the field of materials science. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been shown to have unique electronic and optical properties, making it a potential candidate for use in electronic devices and sensors. Additionally, 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has potential applications in the field of agriculture. Studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione can improve the growth and yield of crops, making it a potential candidate for use as a fertilizer. Further research is needed to fully understand the properties and potential applications of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione.
Synthesemethoden
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction results in the formation of 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has been extensively studied for its potential applications in the field of pharmaceuticals. Studies have shown that 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione exhibits anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and reduce the inflammation caused by various diseases. 6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione has also been studied for its potential use as an anti-malarial drug.
Eigenschaften
CAS-Nummer |
61317-75-7 |
|---|---|
Produktname |
6-Amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione |
Molekularformel |
C11H11N3O3S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
6-amino-1,3-dimethyl-5-(thiophene-2-carbonyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3S/c1-13-9(12)7(10(16)14(2)11(13)17)8(15)6-4-3-5-18-6/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
BGESWHDCPVUEJT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CS2)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CS2)N |
Andere CAS-Nummern |
61317-75-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



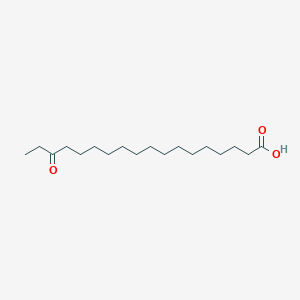
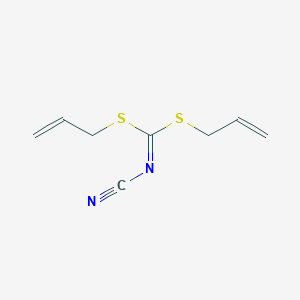
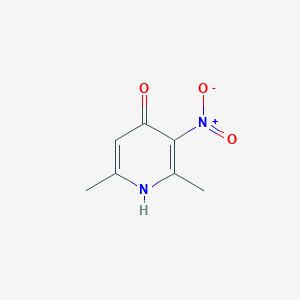

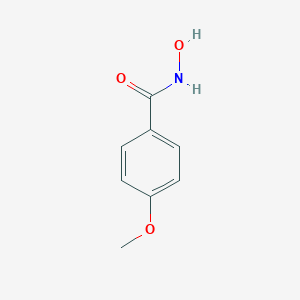

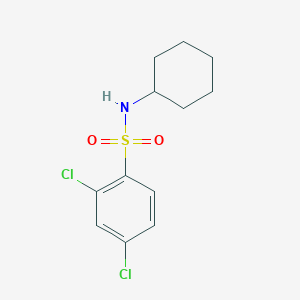


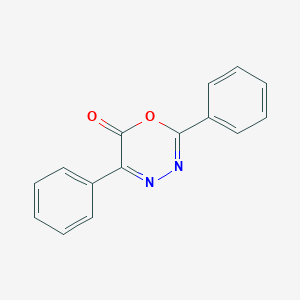
![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)
